molecular formula C16H15F2NO2 B5347533 N-(2,6-difluorophenyl)-4-propan-2-yloxybenzamide

N-(2,6-difluorophenyl)-4-propan-2-yloxybenzamide

Cat. No.: B5347533
M. Wt: 291.29 g/mol
InChI Key: UAWXQDOSWVLERX-UHFFFAOYSA-N
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Description

N-(2,6-difluorophenyl)-4-propan-2-yloxybenzamide: is an organic compound characterized by the presence of difluorophenyl and propan-2-yloxybenzamide groups

Properties

IUPAC Name

N-(2,6-difluorophenyl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NO2/c1-10(2)21-12-8-6-11(7-9-12)16(20)19-15-13(17)4-3-5-14(15)18/h3-10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWXQDOSWVLERX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-difluorophenyl)-4-propan-2-yloxybenzamide typically involves the reaction of 2,6-difluoroaniline with 4-isopropoxybenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(2,6-difluorophenyl)-4-propan-2-yloxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: N-(2,6-difluorophenyl)-4-propan-2-yloxybenzamide is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate protein-ligand interactions and enzyme inhibition.

Medicine: The compound is explored for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in the design of inhibitors for specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-(2,6-difluorophenyl)-4-propan-2-yloxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The difluorophenyl group enhances the compound’s binding affinity, while the propan-2-yloxybenzamide moiety contributes to its overall stability and solubility. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    2,6-Difluoroaniline: Used in the synthesis of various organic compounds.

    N-(2,6-difluorophenyl)-5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide: A herbicidal compound.

    {[(2,6-difluorophenyl)carbonyl]amino}-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide: An experimental compound with potential pharmacological applications.

Uniqueness: N-(2,6-difluorophenyl)-4-propan-2-yloxybenzamide stands out due to its unique combination of difluorophenyl and propan-2-yloxybenzamide groups. This combination imparts specific chemical and physical properties, making it suitable for a wide range of applications in research and industry.

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